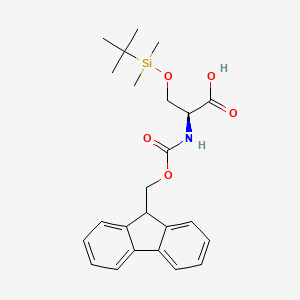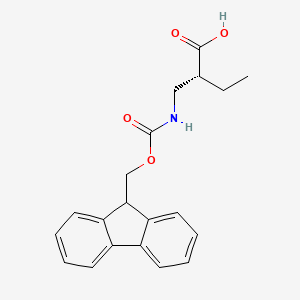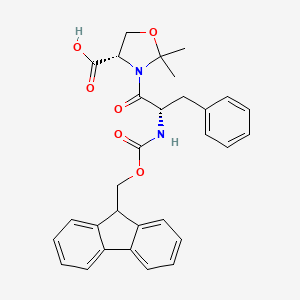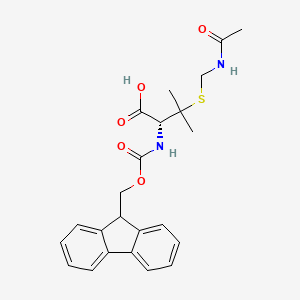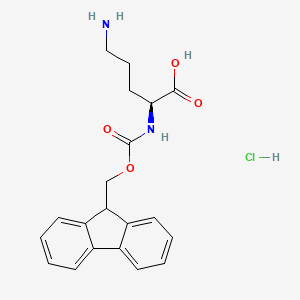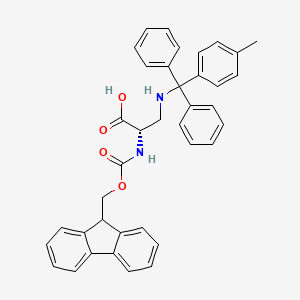
Fmoc-Dap(Mtt)-OH
概要
説明
Fmoc-Dap(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid (4-methyltrityl), is a derivative of the amino acid diaminopropanoic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, while the Mtt group is used to protect the side chain amino group.
科学的研究の応用
Fmoc-Dap(Mtt)-OH has a wide range of applications in scientific research, including:
Peptide synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug development: It is used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: It is used in the development of biomaterials such as hydrogels for tissue engineering and drug delivery applications.
Biological studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
作用機序
Target of Action
It is known that fmoc-modified amino acids and short peptides have a wide range of applications due to their inherent hydrophobicity and aromaticity .
Mode of Action
Fmoc-Dap(Mtt)-OH, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The 9-fluorenylmethyloxycarbonyl (Fmoc) group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . This results in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various biochemical processes .
Pharmacokinetics
The pharmacokinetics of fmoc-modified amino acids and short peptides would be influenced by their self-assembly properties .
Result of Action
The self-assembly of fmoc-modified amino acids and short peptides can lead to the formation of various functional materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Mtt)-OH typically involves the protection of the amino groups of diaminopropanoic acid. The Fmoc group is introduced to protect the α-amino group, while the Mtt group is used to protect the side chain amino group. The synthesis process generally involves the following steps:
Protection of the α-amino group: The α-amino group of diaminopropanoic acid is protected using the Fmoc group. This is typically achieved by reacting diaminopropanoic acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the side chain amino group: The side chain amino group is protected using the Mtt group. This is done by reacting the Fmoc-protected diaminopropanoic acid with Mtt-Cl in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Fmoc-Dap(Mtt)-OH undergoes various chemical reactions, including:
Deprotection reactions: The Fmoc and Mtt groups can be removed under specific conditions to expose the free amino groups. The Fmoc group is typically removed using a base such as piperidine, while the Mtt group is removed using a mild acid such as trifluoroacetic acid.
Coupling reactions: The free amino groups can participate in coupling reactions to form peptide bonds. This is typically achieved using coupling reagents such as HBTU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Mtt removal.
Coupling: HBTU or DIC as coupling reagents, in the presence of a base such as DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
類似化合物との比較
Similar Compounds
Fmoc-Dap(Boc)-OH: Similar to Fmoc-Dap(Mtt)-OH, but uses the Boc group for side chain protection.
Fmoc-Dab(Mtt)-OH: Uses diaminobutyric acid instead of diaminopropanoic acid.
Fmoc-Orn(Mtt)-OH: Uses ornithine instead of diaminopropanoic acid.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provides flexibility in peptide synthesis. The Fmoc group is easily removed under basic conditions, while the Mtt group is removed under mild acidic conditions, allowing for selective deprotection and efficient peptide synthesis.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDBCVDBMWMAM-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











